molecular formula C21H19N3O B2612496 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide CAS No. 868978-04-5

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide

Cat. No.: B2612496
CAS No.: 868978-04-5
M. Wt: 329.403
InChI Key: GLFDJNCSUIZXDL-UHFFFAOYSA-N
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Description

“N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The structure of similar compounds, such as 7-Methylimidazo(1,2-a)pyridine, has been determined using X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds

A study focused on novel fluorescent organic compounds synthesized various derivatives of imidazo[1,2-a]pyridine, including 7-methylimidazo[1,2-a]pyridine. These compounds demonstrated thermally stable solid states and preserved the fluorescent properties of the parent compound. This indicates potential applications in developing stable, fluorescent materials for various scientific purposes (Tomoda et al., 1999).

Anticancer Properties in Breast Cancer Chemotherapy

Research on selenylated imidazo[1,2-a]pyridines, including a derivative of 7-methylimidazo[1,2-a]pyridine, showed promising activity against breast cancer cells. These compounds were found to inhibit cell proliferation, intercalate into DNA, and induce cell death through apoptosis, establishing their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Spectroscopic Characterizations and Crystal Structures

A study on carbonyl hydrazones derivatives of nalidixic with various groups, including imidazol-2-ylmethylidene, provided detailed spectroscopic characterizations and crystal structures. These insights are crucial for understanding the chemical properties and potential applications in various scientific fields, such as material science and pharmacology (Bergamini et al., 2016).

Domino and Multicomponent Reactions in Organic Synthesis

Research on the synthesis of imidazo[1,2-a]pyridines through domino and multicomponent reactions demonstrated a novel strategy for constructing complex molecules. This process can be significant in the field of organic synthesis, potentially leading to the development of new pharmaceuticals and materials (Wen et al., 2011).

Photophysical Properties and Organic Light-Emitting Diodes

A study explored the synthesis of Naphtho[1',2':4,5]imidazo[1,2-a]pyridines and their application in organic light-emitting diodes (OLEDs). The research indicates potential uses in developing OLED materials with improved efficiency and stability, which can have significant implications in display technology and lighting systems (Li et al., 2015).

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-15-10-12-24-14-17(23-20(24)13-15)9-11-22-21(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,10,12-14H,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDJNCSUIZXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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